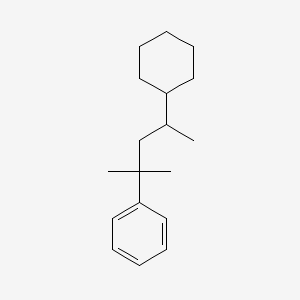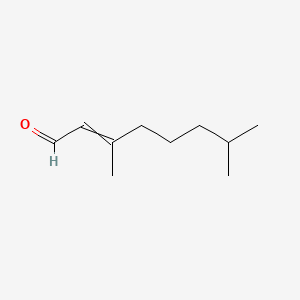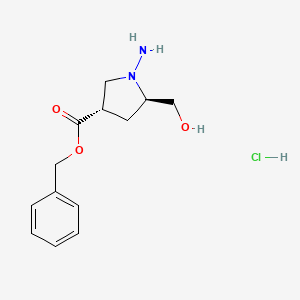
Sulfide, bis(3-triethoxysilylpropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, bis(3-triethoxysilylpropyl): , also known as bis[3-(triethoxysilyl)propyl] tetrasulfide, is an organosulfur compound with the formula S₄[C₃H₆Si(OEt)₃]₂. This compound consists of two trialkoxysilyl propyl groups linked by a polysulfide chain. It is commonly used as a coupling agent and reinforcing filler in the rubber industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of bis[3-(triethoxysilyl)propyl] tetrasulfide typically involves the reaction of 3-(triethoxysilyl)propyl chloride with sodium tetrasulfide. The reaction proceeds as follows:
Na2S4+2ClC3H6Si(OEt)3→S4[C3H6Si(OEt)3]2+2NaCl
This reaction is carried out in an anhydrous ethanol medium with sodium as a catalyst .
Industrial Production Methods: : Industrially, the compound is produced using waterless sodium sulfide, sulfur, and chloropropyl triethoxysilane as raw materials. Sodium is used as a catalyst, and ethanol serves as the reaction medium. The process involves synthesizing a sodium polysulfide intermediate, followed by the addition of chloropropyl triethoxysilane to form the final product .
Chemical Reactions Analysis
Types of Reactions: : Bis[3-(triethoxysilyl)propyl] tetrasulfide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can undergo condensation reactions, forming siloxane bonds.
Reduction: The polysulfide chain can be reduced to thiols.
Vulcanization: The polysulfide groups can participate in vulcanization reactions with rubber.
Common Reagents and Conditions: : Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and reducing agents for reduction reactions. Vulcanization typically requires heat and sulfur .
Major Products: : The major products formed from these reactions include siloxane networks from condensation, thiols from reduction, and cross-linked rubber from vulcanization .
Scientific Research Applications
Chemistry: : In chemistry, bis[3-(triethoxysilyl)propyl] tetrasulfide is used as a precursor for synthesizing mesoporous organosilicas. It also serves as a coupling agent to improve the adhesion between inorganic fillers and organic polymers .
Biology and Medicine: : While its applications in biology and medicine are limited, the compound’s ability to form stable siloxane bonds makes it a potential candidate for developing biocompatible materials .
Industry: : The compound is widely used in the rubber industry as a reinforcing filler and crosslinking agent. It enhances the mechanical properties of rubber, such as tensile strength, tear resistance, and abrasion resistance. It is also used to improve the corrosion resistance of metal surfaces .
Mechanism of Action
Molecular Targets and Pathways: : The compound exerts its effects primarily through the formation of siloxane bonds and polysulfide linkages. The triethoxysilyl groups hydrolyze to form silanol groups, which then condense to form siloxane bonds. These bonds enhance the adhesion between inorganic fillers and organic polymers. The polysulfide groups participate in vulcanization reactions, forming cross-linked networks that improve the mechanical properties of rubber .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include bis[3-(triethoxysilyl)propyl] disulfide and bis[3-(triethoxysilyl)propyl] trisulfide. These compounds differ in the length of the polysulfide chain.
Uniqueness: : Bis[3-(triethoxysilyl)propyl] tetrasulfide is unique due to its four-sulfur polysulfide chain, which provides a balance between reactivity and stability. This makes it particularly effective as a coupling agent and reinforcing filler in rubber applications .
Properties
CAS No. |
60764-86-5 |
|---|---|
Molecular Formula |
C18H42O6SSi2 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
triethoxy-[3-(3-triethoxysilylpropylsulfanyl)propyl]silane |
InChI |
InChI=1S/C18H42O6SSi2/c1-7-19-26(20-8-2,21-9-3)17-13-15-25-16-14-18-27(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 |
InChI Key |
ZRKGYQLXOAHRRN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)







![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)


